molecular formula C10H23N3O2 B11745678 Carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl

Carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl

Cat. No.: B11745678
M. Wt: 217.31 g/mol
InChI Key: SIMNFFWRJCBMTF-UHFFFAOYSA-N
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Description

Carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl is a chemical compound with the molecular formula C10H23N3O2. This compound is a derivative of carbamic acid, which is known for its role in various chemical reactions and applications. The structure of this compound includes a carbamate group, which is a functional group derived from carbamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl typically involves the reaction of an amine with carbon dioxide. One common method is to bubble carbon dioxide through a solution of the corresponding amine in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions often require low temperatures to stabilize the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and oxides. These products have diverse applications in different fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl apart from similar compounds is its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity.

Properties

Molecular Formula

C10H23N3O2

Molecular Weight

217.31 g/mol

IUPAC Name

[3-amino-2-(aminomethyl)-2-methylpropyl]-tert-butylcarbamic acid

InChI

InChI=1S/C10H23N3O2/c1-9(2,3)13(8(14)15)7-10(4,5-11)6-12/h5-7,11-12H2,1-4H3,(H,14,15)

InChI Key

SIMNFFWRJCBMTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CC(C)(CN)CN)C(=O)O

Origin of Product

United States

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